molecular formula C15H15N3O4S B5747360 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide

4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B5747360
M. Wt: 333.4 g/mol
InChI Key: DBJGWPWESPUALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4,5-dimethylthiophene-2-carboxamide with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Formation of 4,5-dimethyl-2-[(4-methyl-3-aminobenzoyl)amino]-3-thiophenecarboxamide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4,5-Dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in binding to specific proteins or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

  • Dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]terephthalate
  • Dimethyl 5-[(4-methyl-3-nitrobenzoyl)amino]isophthalate
  • Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate

Comparison: 4,5-Dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene or isophthalate cores. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or biological activities.

Properties

IUPAC Name

4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-7-4-5-10(6-11(7)18(21)22)14(20)17-15-12(13(16)19)8(2)9(3)23-15/h4-6H,1-3H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJGWPWESPUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.